Bicalutamide-d4

Isotopic purity Mass spectrometry Internal standard

Ensure robust bioanalytical quantification with Bicalutamide-d4 (CAS 1185035-71-5), the rigorously validated +4 Da stable isotope-labeled internal standard. This d4 analog, bearing four deuterium atoms on the 4-fluorophenyl ring, eliminates the ion suppression, retention time drift, and isotopic cross-talk risks associated with unlabeled or alternative deuterated (d3, d5) bicalutamide variants. Documented stability ≥4 years at 4°C supports multi-year trial consistency. Essential for ANDA submissions and pharmacokinetic studies.

Molecular Formula C18H14F4N2O4S
Molecular Weight 434.4 g/mol
CAS No. 1185035-71-5
Cat. No. B563003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicalutamide-d4
CAS1185035-71-5
SynonymsN-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4;  ICI-176334-d4;  Casodex-d4; 
Molecular FormulaC18H14F4N2O4S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D
InChIKeyLKJPYSCBVHEWIU-ZDPIWEEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Bicalutamide-d4 (CAS 1185035-71-5) for LC-MS/MS Quantification: Technical Baseline and Procurement Specifications


Bicalutamide-d4 (CAS 1185035-71-5), also designated as N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methylpropanamide or ICI-176334-d4, is a stable isotope-labeled analog of the non-steroidal androgen receptor antagonist bicalutamide . The compound incorporates exactly four deuterium atoms specifically substituted at the 2, 3, 5, and 6 positions of the 4-fluorophenyl ring . With a molecular formula of C18H10D4F4N2O4S and a molecular weight of 434.4 g/mol (unlabeled: 430.4 g/mol), Bicalutamide-d4 serves as a dedicated internal standard for the accurate and precise quantification of bicalutamide in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Bicalutamide-d4 is commercially supplied with certified chemical purity ≥95-99% and isotopic enrichment typically ≥98 atom % D, ensuring its suitability for demanding quantitative bioanalytical method development and validation .

Why Unlabeled Bicalutamide or Alternative Deuterated Analogs Cannot Substitute for Bicalutamide-d4 in Validated Bioanalytical Assays


Substituting unlabeled bicalutamide or alternative deuterated bicalutamide analogs (e.g., d3, d5, d6) for Bicalutamide-d4 in validated LC-MS/MS assays introduces unacceptable quantitative risk. Unlabeled bicalutamide is the analyte of interest and cannot serve as an internal standard due to its identical chromatographic and mass spectrometric behavior, which precludes independent signal differentiation. Alternative deuterated analogs, while sharing the parent bicalutamide scaffold, may exhibit distinct physicochemical properties, isotopic purity profiles, and, most critically, altered retention times or ion suppression characteristics in specific chromatographic systems, leading to inaccurate matrix effect correction . Furthermore, regulatory bioanalytical method validation guidelines strongly recommend the use of a stable isotope-labeled internal standard with a mass difference of at least +3 Da from the analyte to minimize isotopic cross-talk and ensure reliable quantification [1]. Bicalutamide-d4, with a +4 Da mass shift precisely localized on the fluorophenyl ring, meets this requirement and has been specifically validated in published methods, whereas other deuterated forms may not have undergone the same rigorous validation in the context of bicalutamide quantification [1].

Quantitative Evidence Guide: Bicalutamide-d4 Versus Unlabeled Bicalutamide and Alternative Deuterated Analogs


Isotopic Purity and d0 Carryover: Bicalutamide-d4 Minimizes Analytical Interference Versus d3/d5 Analogs

Bicalutamide-d4 demonstrates a high degree of isotopic enrichment, with commercial material specified as containing 94% d4, 5.7% d3, 0.1% d1, and 0% unlabeled d0 species . In contrast, alternative deuterated forms such as d3 or d5 may exhibit different isotopic impurity profiles. The complete absence of d0 (unlabeled bicalutamide) in this particular batch specification ensures that no baseline interference from the internal standard itself contributes to the analyte signal, a critical factor for achieving low limits of quantification (LLOQ) in bioanalysis.

Isotopic purity Mass spectrometry Internal standard Matrix effect

Mass Spectrometric Differentiation: Bicalutamide-d4 Provides +4 Da Shift Preventing Analyte/IS Cross-Talk

Bicalutamide-d4 yields a parent ion with a mass-to-charge ratio (m/z) of 434.4 [M+H]+ or equivalent in negative ionization mode, representing a +4 Da shift relative to unlabeled bicalutamide (m/z 430.4) . This mass difference is critical for multiple reaction monitoring (MRM) transitions, allowing for distinct and non-overlapping channels for the analyte and internal standard. The +4 Da shift is superior to a +3 Da shift (e.g., Bicalutamide-d3) in minimizing isotopic cross-talk, where the M+2 or M+3 isotopic peak of the analyte can interfere with the internal standard channel, and vice versa.

Mass shift Isotopic cross-talk MRM LC-MS/MS

Validated Assay Performance: Bicalutamide-d4 Enables High Recovery and Precision in Human Plasma

In a validated HPLC-MS/MS method for quantifying bicalutamide in human plasma, the use of Bicalutamide-d4 as the internal standard yielded an average recovery >95% and intra- and inter-day precision with relative standard deviation (RSD) <15% across a linear range of 10–1500 ng/mL [1]. The method demonstrated an LLOQ of 10 ng/mL. These performance metrics are directly attributable to the use of the stable isotope-labeled internal standard, which effectively corrected for sample preparation variability, matrix effects, and instrument fluctuations.

Method validation Recovery Precision Plasma

Application Versatility: Bicalutamide-d4 Validated for Quantification in Alternative Matrices (Hair)

Bicalutamide-d4 has been validated as an internal standard for the quantification of a panel of Selective Androgen Receptor Modulators (SARMs) and metabolic modulators in human hair using UHPLC-MS/MS [1]. In this method, matrix effects and recovery were evaluated with coefficients of variation (CV) <20%, demonstrating the robustness of Bicalutamide-d4 in a complex, non-traditional biological matrix distinct from plasma or urine [1].

Hair analysis Doping control Matrix effect Recovery

Long-Term Stability: Bicalutamide-d4 Demonstrates ≥4 Year Shelf Life Facilitating Multi-Year Studies

According to supplier specifications, Bicalutamide-d4 is stable for at least 4 years when stored at 4°C, with shipping conducted on wet ice in continental regions . This extended shelf life is a practical procurement advantage, particularly for multi-year clinical trials or long-term method validation projects where lot-to-lot consistency of the internal standard is paramount.

Stability Storage Shelf-life Procurement

Best-Fit Research and Industrial Application Scenarios for Bicalutamide-d4


Regulated Bioanalysis of Bicalutamide in Plasma/Serum for Pharmacokinetic Studies

Bicalutamide-d4 is the preferred internal standard for validated LC-MS/MS methods intended for quantifying bicalutamide in human plasma or serum for pharmacokinetic studies and therapeutic drug monitoring. The method validation data in human plasma demonstrates high recovery (>95%) and precision (RSD <15%), meeting stringent regulatory guidelines for bioanalytical method validation [1]. The +4 Da mass shift ensures minimal interference and accurate quantification across the therapeutic range (10-1500 ng/mL) [2]. Its use directly supports ANDA submissions and clinical trial data packages where robust, reproducible pharmacokinetic data are required .

Forensic Toxicology and Doping Control Analysis in Hair and Alternative Matrices

For forensic toxicology and doping control laboratories, Bicalutamide-d4 offers validated performance in challenging matrices such as hair, where it has been successfully used as an internal standard for SARMs screening [1]. The compound's stability and low isotopic cross-talk are essential for detecting and quantifying trace levels of bicalutamide or related compounds in non-traditional samples, ensuring results are defensible in legal or anti-doping contexts [1].

Longitudinal Multi-Year Clinical Trials and Method Lifecycle Management

Due to its documented stability of ≥4 years at 4°C [1], Bicalutamide-d4 is an economically and scientifically sound choice for multi-year clinical trials. Procurement of a single, well-characterized lot minimizes the need for cross-validation of new internal standard batches over the study duration, thereby preserving assay consistency and reducing the risk of analytical bias in long-term pharmacokinetic data [1].

Analytical Method Development and Validation (AMV) for Generic Drug Applications

Bicalutamide-d4 is a critical reagent for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) for generic bicalutamide formulations [1]. Its use as a stable isotope-labeled internal standard is essential for demonstrating method specificity, accuracy, precision, and robustness as per ICH and FDA guidelines, and it can be used to establish traceability against pharmacopeial standards (USP/EP) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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